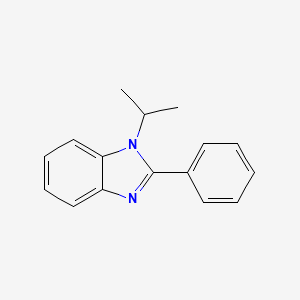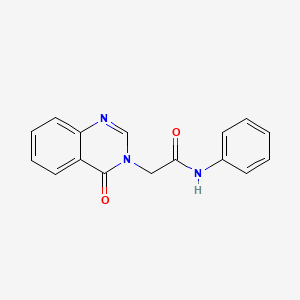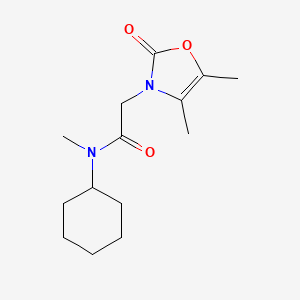![molecular formula C20H18N4O2 B5688044 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential applications in various fields of research.
Applications De Recherche Scientifique
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacterial strains. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Mécanisme D'action
The mechanism of action of 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone is its potential as a multifunctional compound with various applications in scientific research. Additionally, it has shown low toxicity in animal studies, making it a promising candidate for further development. One of the limitations of this compound is the lack of understanding of its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for research on 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone. One direction is to further investigate its anticancer properties and its potential as a chemotherapy agent. Another direction is to study its potential as an antimicrobial agent and its effectiveness against various bacterial strains. Additionally, further research is needed to understand its mechanism of action and potential side effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzophenone and 3-propyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures and yields the desired compound in good yields.
Propriétés
IUPAC Name |
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-8-17-21-18(26-23-17)13-24-20(25)16-12-7-6-11-15(16)19(22-24)14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBBAXPJVHRMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)

![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)